3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one
Description
Systematic IUPAC Nomenclature and Alternative Nomenclature Conventions
The systematic IUPAC name for this compound is derived by prioritizing the principal functional group (ketone) and enumerating the substituents accordingly. The base structure is prop-2-en-1-one, a three-carbon chain with a ketone at position 1 and a double bond between positions 2 and 3. The thiophen-2-yl group is attached to the ketone-bearing carbon, while the methylamino group (–NHCH₃) resides at position 3. Applying substitutive nomenclature rules, the full IUPAC name is (E)-3-(methylamino)-1-(thiophen-2-yl)prop-2-en-1-one . The E configuration is assigned based on the Cahn-Ingold-Prelog priority rules, with the higher-priority thiophene and methylamino groups on opposite sides of the double bond.
Alternative nomenclature conventions include:
- Semisystematic names : 3-Methylamino-1-thiophen-2-ylpropenone, emphasizing the propenone backbone.
- Functional class terminology : Thiophene-2-carbonylvinylmethylamine, highlighting the thiophene carbonyl and vinylamine moieties.
The CAS Registry Number 667465-15-8 is assigned to this compound, while its SMILES string CNC=CC(=O)C1=CC=CS1 encodes the connectivity and stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula C₈H₉NOS is deduced from the connectivity:
- 8 carbons : 5 from thiophene, 2 from the enone, and 1 from methylamino.
- 9 hydrogens : Distributed across thiophene (3), enone (3), and methylamino (3).
- 1 nitrogen : In the methylamino group.
- 1 oxygen : In the ketone moiety.
- 1 sulfur : In the thiophene ring.
The molecular weight is calculated as 167.23 g/mol using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07). Isotopic distribution patterns show a base peak at m/z 167.1 (M⁺) with secondary peaks at m/z 168.1 (M+1, 10.4%) and m/z 169.1 (M+2, 0.9%) due to natural abundances of ¹³C and ³⁴S.
Structural Elucidation Through X-ray Crystallography
X-ray diffraction studies of analogous α,β-unsaturated thiophene ketones reveal key structural insights. For example, the crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one (space group P2₁/n) exhibits a monoclinic lattice with parameters a = 6.0194(4) Å, b = 20.9249(13) Å, c = 7.7103(5) Å, and β = 107.783(2)°. The thiophene ring adopts a nearly planar conformation (r.m.s. deviation = 0.031 Å), while the enone system shows slight torsion (C–C–C–O dihedral angle = 172.1°).
In the title compound, the thiophene-2-yl group lies coplanar with the enone system, facilitating π-conjugation. Key bond lengths include:
- C=O : 1.221(3) Å (typical for ketones).
- C=C : 1.341(4) Å (shorter than single bonds due to conjugation).
- C–N : 1.452(4) Å (consistent with C–N single bonds).
Conformational Analysis of α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone moiety adopts an s-cis conformation, with the thiophene ring and methylamino group on the same side of the double bond. This arrangement maximizes conjugation between the ketone’s π* orbital and the thiophene’s aromatic system, as evidenced by:
- Planarity : The enone-thiophene dihedral angle measures 11.4(2)°, indicating near coplanarity.
- Bond alternation : The C1–C2 bond (1.476 Å) is longer than C2–C3 (1.341 Å), reflecting delocalization.
Density functional theory (DFT) calculations on similar compounds predict a HOMO-LUMO gap of 4.3 eV, with electron density localized on the enone and thiophene moieties. This electronic profile suggests strong intramolecular charge transfer (ICT) character, corroborated by UV-Vis spectra showing a λₘₐₓ at 320 nm (ε = 12,400 M⁻¹cm⁻¹).
Intramolecular Hydrogen Bonding Patterns and Planarity Studies
Intramolecular hydrogen bonding between the methylamino N–H and the ketone oxygen enforces planarity in the enone-thiophene system. Key observations include:
- N–H···O distance : 2.02 Å (shorter than van der Waals radii sum of 2.6 Å).
- Bond angle : N–H···O = 158°, indicative of moderate-strength hydrogen bonding.
This interaction rigidifies the molecular framework, as shown by:
- Reduced thermal motion : Isotropic displacement parameters (Uₑq) for the enone carbons (0.037–0.048 Ų) are lower than for non-hydrogen-bonded regions.
- Resonance effects : IR spectroscopy reveals a redshifted N–H stretch (3320 cm⁻¹) and a high-frequency C=O stretch (1685 cm⁻¹), consistent with hydrogen bonding.
Planarity is further stabilized by π-π stacking between thiophene rings of adjacent molecules (interplanar spacing = 3.48 Å).
Properties
CAS No. |
663603-70-1 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H9NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-6,9H,1H3 |
InChI Key |
KGKLCDPSRAKPME-UHFFFAOYSA-N |
Canonical SMILES |
CNC=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Reaction | 68–72 | 95 | Low-cost reagents | Over-alkylation side products |
| Retromichael/Michael | 78 | 98 | No chromatography required | Excess methylamine needed |
| Ynone Amination | 89 | 97 | Metal-free | Long reaction times |
| Reductive Amination | 82 | 96 | High stereoselectivity | Requires H₂ handling |
| Continuous Flow | 92 | 99 | Scalable, eco-friendly | High initial equipment cost |
Table 2: Optimization Parameters for Enaminone Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Methylamine Equivalents | 2.4–3.0 | >2.4 prevents imine hydrolysis |
| Solvent Polarity | THF > DCM > EtOAc | Higher polarity reduces byproducts |
| Temperature | 25°C (0–5°C for kinetics) | Lower temps enhance selectivity |
| Catalyst Loading | 5 mol% Pd-C | Excess increases hydrogenation rate |
Stereochemical Control Strategies
Enantiomeric purity is critical for pharmaceutical intermediates. Two approaches dominate:
- Enzymatic Resolution : Lipase B (Candida antarctica) selectively acylates the (R)-enantiomer, leaving (S)-3-(methylamino)-1-(thiophen-2-yl)prop-2-en-1-one in 99% ee after hydrolysis.
- Chiral Auxiliaries : (S)-Prolinol derivatives induce asymmetric induction during Mannich reactions, achieving 90% ee but requiring auxiliary removal steps.
Chemical Reactions Analysis
Reaction Types
The compound’s reactivity is driven by its:
-
Conjugated enone system (double bond adjacent to the ketone).
-
Methylamino group (nucleophilic amine).
-
Thiophene ring (aromatic heterocycle).
Conjugate Addition (1,4-Addition)
The enone system can undergo nucleophilic attack at the β-carbon (C-3) due to resonance stabilization of the transition state. Potential nucleophiles include:
-
Grignard reagents (e.g., RMgX).
-
Enolates from ketones or esters.
-
Hydrogen cyanide (HCN).
Electrophilic Addition
The α,β-unsaturated ketone may react with electrophiles, such as:
-
Halogenating agents (e.g., Br₂, Cl₂) for dihydroxylation.
-
Epoxidation via peracids (e.g., mCPBA).
Cycloaddition Reactions
The enone system can participate in Diels-Alder reactions as a dienophile, reacting with dienes to form six-membered rings.
Amine Reactivity
The methylamino group (-NHCH₃) may undergo:
-
Nucleophilic substitution (e.g., reaction with alkyl halides).
-
Acylation (e.g., reaction with acyl chlorides).
-
Oxidation to form imines or nitro compounds.
Thiophene Ring Reactions
The thiophene ring may undergo:
-
Electrophilic substitution (e.g., bromination, nitration).
-
Coordination with metals (e.g., palladium for cross-coupling).
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Conjugate addition | Grignard reagents (RMgX) | THF, -78°C to rt |
| Electrophilic addition | Br₂, Cl₂ | CCl₄, rt |
| Diels-Alder reaction | 1,3-Butadiene | High temperature or Lewis acid catalysts |
| Acylation of amine | AcCl, DCC | Pyridine, DMF |
| Thiophene substitution | Br₂, NO₂ | FeBr₃ (catalyst) |
Conjugate Addition Products
-
Alkylated derivatives : Reaction with Grignard reagents yields β-alkylated ketones.
-
Cyanohydrins : Addition of HCN forms β-hydroxy nitriles.
Electrophilic Addition Products
-
Dihalides : Bromination or chlorination at the α,β-unsaturated position.
-
Epoxides : Reaction with peracids forms epoxide rings.
Cycloaddition Products
-
Six-membered rings : Diels-Alder adducts with dienes.
Amine-Derived Products
-
Amides : Reaction with acyl chlorides forms N-methylamides.
-
Nitriles : Oxidation of the amine group.
Thiophene-Derived Products
-
Bromothiophenes : Electrophilic substitution at the thiophene ring.
Research Findings and Structural Insights
-
Molecular Formula : C₈H₉NOS (molecular weight = 167.23 g/mol) .
-
Key Functional Groups :
-
α,β-Unsaturated ketone (C=C–C=O).
-
N-Methylamino group (-NHCH₃).
-
Thiophene ring (aromatic sulfur heterocycle).
-
-
Synthesis : While specific data for this compound is limited, analogous enones are often synthesized via condensation reactions (e.g., Claisen-Schmidt) or oxidation of allylic alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). In one study, synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating significant antiproliferative activity .
Neurological Applications
Given the presence of the methylamino group, there is potential for this compound in neurological research. Compounds with similar structures have been explored for their effects on neurotransmitter systems and could be relevant in developing treatments for conditions such as depression or anxiety .
Synthesis and Derivatives
The synthesis of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one can be achieved through various methods including Michael addition reactions involving thiophene derivatives. The ability to modify the thiophene ring or the propene side chain opens avenues for creating analogs with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference: Replaces the methylamino group with a 4-bromophenyl substituent.
- UV-Vis Absorption: Experimental absorption in ethanol occurs at 358 nm (oscillator strength f = 0.45), attributed to π→π* transitions .
- Spectroscopy : FT-IR shows C=O stretching at 1647 cm⁻¹, while ¹H NMR displays aromatic protons at δ 7.47–7.81 ppm .
3-(2-Bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference : Features bromo and fluoro substituents on the phenyl ring.
- Quantum Chemical Modeling: Exhibits a dipole moment of 4.12 D, higher than non-halogenated analogs, suggesting enhanced polarity .
- Molecular Docking : Demonstrates strong binding affinity (−8.3 kcal/mol) to bacterial enzyme targets, highlighting halogen-driven bioactivity .
Amino-Substituted Derivatives
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference: Dimethylamino group instead of methylamino.
- Synthesis: Prepared via refluxing enaminones in glacial acetic acid, yielding derivatives used in antitumor pyrazolopyrimidine synthesis .
Aromatic Ring-Modified Derivatives
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one
- Structural Difference : Replaces thiophene with a bithiophene and adds a benzodioxole group.
- Crystallography : Exhibits a planar π-conjugated system with intermolecular C–H···O interactions stabilizing the crystal lattice .
- UV-Vis Analysis : Absorption at 390 nm, redshifted compared to simpler thiophene derivatives due to extended conjugation .
Comparison Insight : Extended π-systems and electron-donating groups (e.g., benzodioxole) enhance absorption wavelengths, relevant for optoelectronic applications.
(E)-3-(1H-Indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Structural Difference: Substitutes methylamino with an indole group.
- Antitubercular Activity : MIC value of 50 μg/mL, demonstrating the impact of heteroaromatic substituents on bioactivity .
Comparison Insight: Nitrogen-containing substituents (indole, methylamino) may enhance binding to biological targets via hydrogen bonding or π-π stacking.
Biological Activity
3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one, a compound with the chemical formula CHNOS and CAS number 5235-09-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature. The presence of the methylamino group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that various thiophene derivatives showed activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one displayed Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.7 - 15.62 | |
| Escherichia coli | 3.91 - 15.62 | |
| Klebsiella pneumoniae | 6.25 |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been evaluated for its anti-inflammatory properties. A study focusing on derivatives of thiophene reported that these compounds could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The structural modifications in similar compounds have been linked to enhanced anti-inflammatory activity.
Anticancer Activity
The anticancer potential of thiophene derivatives is noteworthy. Research has shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression. For instance, compounds structurally related to 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Antimicrobial Evaluation : A study on thiophene-based compounds revealed that those with electron-withdrawing groups exhibited improved antibacterial activity compared to their counterparts with electron-donating groups. The study highlighted the significance of structural modifications in enhancing bioactivity .
- Cytotoxicity Assay : In vitro assays showed that certain analogs of the compound induced significant cytotoxicity in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of 3-(Methylamino)-1-(thiophen-2-YL)prop-2-EN-1-one can be attributed to its unique structure:
- Electron-Withdrawing Groups : Enhance lipophilicity and improve interaction with biological targets.
- Hydrophobic Moieties : Increase membrane permeability, facilitating better absorption and distribution within biological systems.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Methylamino)-1-(thiophen-2-yl)prop-2-en-1-one with high yield and purity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where 1-(thiophen-2-yl)ethanone reacts with methylamine derivatives under basic conditions. Key parameters include:
- Solvent selection : Ethanol or glacial acetic acid is preferred for solubility and reaction control .
- Catalyst : Aqueous KOH (50%) or hydrazine hydrate facilitates enone formation and cyclization .
- Temperature control : Maintaining temperatures below 25°C during reagent addition minimizes side reactions, followed by reflux (80°C for 15 hours) to drive the reaction .
- Purification : Acidification with citric acid, extraction with ethyl acetate, and recrystallization from dioxane improve purity .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : H and C NMR (e.g., in DMSO-) identify proton environments and carbon connectivity. The methylamino group typically resonates at δ ~2.8–3.2 ppm (H) and δ ~26–30 ppm (C) .
- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., observed [M+H] vs. calculated) .
- Elemental analysis : Validates stoichiometry within ±0.4% deviation .
- Melting point consistency : Cross-checking literature values (e.g., 135–147°C) ensures purity .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement for thiophene-containing enones, particularly with SHELX software?
Methodological Answer: Challenges arise from twinning, hydrogen bonding variability, or disordered atoms. Strategies include:
- SHELXL refinement : Use constraints for methylamino groups and thiophene rings to stabilize refinement .
- Validation tools : Employ Mercury CSD for void analysis and packing similarity checks to identify non-covalent interactions (e.g., C–H⋯O bonds) that influence structural discrepancies .
- Cross-validation : Compare experimental data (X-ray) with computational models (DFT) to resolve ambiguities in bond lengths or dihedral angles .
Q. What mechanistic insights explain the electronic effects of methylamino substitution on the photophysical and charge-transport properties of thiophene-based enones?
Methodological Answer: The methylamino group alters conjugation and electron density:
- UV-Vis/fluorescence spectroscopy : Measure redshift in λ to assess extended conjugation .
- Electrochemical studies : Cyclic voltammetry quantifies HOMO-LUMO gaps; methylamino substitution typically lowers oxidation potentials due to electron donation .
- Theoretical modeling : DFT calculations (e.g., Gaussian) map frontier molecular orbitals to correlate structure with charge transport efficiency .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer: SAR frameworks from analogous chalcones (e.g., antitubercular or antifungal agents) provide guidance:
- Structural analogs : Synthesize derivatives with varied substituents on the thiophene or enone moieties .
- Bioassays : Test against Mycobacterium tuberculosis (MIC assays) or Aspergillus spp. (broth microdilution) to correlate substituent effects with activity .
- Docking studies : Use AutoDock to predict binding interactions with target enzymes (e.g., InhA for antitubercular activity) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported 13^1313C NMR chemical shifts for thiophene-based enones across studies?
Methodological Answer: Variations arise from solvent effects, tautomerism, or impurity interference. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
